molecular formula C15H17F6N3OS B2872043 ((3,5-Bis(trifluoromethyl)phenyl)amino)((2-morpholin-4-ylethyl)amino)methane-1-thione CAS No. 220635-34-7

((3,5-Bis(trifluoromethyl)phenyl)amino)((2-morpholin-4-ylethyl)amino)methane-1-thione

Cat. No. B2872043
CAS RN: 220635-34-7
M. Wt: 401.37
InChI Key: ZBPRKUCHPUJKCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((3,5-Bis(trifluoromethyl)phenyl)amino)((2-morpholin-4-ylethyl)amino)methane-1-thione is a useful research compound. Its molecular formula is C15H17F6N3OS and its molecular weight is 401.37. The purity is usually 95%.
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Scientific Research Applications

Polymer Science and Materials Chemistry

Polymerization and Resin Formation : The study by Costes, Reyx, and Platzer (1989) demonstrated the homopolymerization of bis[4-bis(2,3-epoxypropylamino)phenyl]methane, elucidating a novel curing process that involves the opening of the epoxy ring. This process results in the formation of compounds containing the 3-hydroxy-1,2,3,4-tetrahydroquinoline moiety, suggesting potential applications in advanced resin technologies (Costes, Reyx, & Platzer, 1989).

Novel Polymers via Diels–Alder Reaction : Kuhrau and Stadler (1993) explored the synthesis of new polymers through Diels–Alder polyadditions, utilizing bis(4-(1,2,4,-triazoline-3,5-dione-4-yl)phenyl)methane as a difunctional dienophile. This approach highlights the versatility of using advanced synthetic routes for the development of polymers with potentially unique properties (Kuhrau & Stadler, 1993).

Electrophoresis and Buffer Systems

Amine-Citrate Buffers : Clayton and Tretiak (1972) developed amine-citrate buffer systems for pH control in starch gel electrophoresis, enhancing the resolution of dehydrogenase isozymes. This indicates the potential for optimizing electrophoretic techniques through tailored buffer systems (Clayton & Tretiak, 1972).

Medicinal Chemistry and Drug Development

Neurokinin-1 Receptor Antagonist : Harrison et al. (2001) synthesized a high affinity, orally active neurokinin-1 receptor antagonist, highlighting its efficacy in pre-clinical tests relevant to emesis and depression. This contributes to the field of medicinal chemistry by providing insights into the development of new therapeutic agents (Harrison et al., 2001).

Molecularly Imprinted Polymers

Recognition of 5-Fluorouracil : Huynh, Pięta, D’Souza, and Kutner (2013) designed a molecularly imprinted polymer for the recognition of 5-fluorouracil, an antitumor chemotherapy agent, via RNA-type nucleobase pairing. This research opens avenues for the creation of highly selective sensor systems for detecting clinically relevant molecules (Huynh, Pięta, D’Souza, & Kutner, 2013).

properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-(2-morpholin-4-ylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F6N3OS/c16-14(17,18)10-7-11(15(19,20)21)9-12(8-10)23-13(26)22-1-2-24-3-5-25-6-4-24/h7-9H,1-6H2,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPRKUCHPUJKCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F6N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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